![molecular formula C11H8BrNS B8613196 2-[(4-Bromophenyl)sulfanyl]pyridine](/img/structure/B8613196.png)
2-[(4-Bromophenyl)sulfanyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(4-Bromophenyl)sulfanyl]pyridine is an organosulfur compound that features a bromophenyl group and a pyridinyl group connected by a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-[(4-Bromophenyl)sulfanyl]pyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromothiophenol with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for larger scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(4-Bromophenyl)sulfanyl]pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenyl(2-pyridinyl) sulfide.
Substitution: Various substituted phenyl(2-pyridinyl) sulfides depending on the nucleophile used.
Applications De Recherche Scientifique
2-[(4-Bromophenyl)sulfanyl]pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of more complex sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-[(4-Bromophenyl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Additionally, the bromophenyl and pyridinyl groups can engage in π-π interactions with aromatic residues in proteins, further influencing their function .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromophenyl(2-pyridinyl) ether: Similar structure but with an oxygen atom instead of sulfur.
4-Bromophenyl(2-pyridinyl) amine: Contains an amine group instead of sulfur.
4-Bromophenyl(2-pyridinyl) ketone: Features a carbonyl group instead of sulfur.
Uniqueness
2-[(4-Bromophenyl)sulfanyl]pyridine is unique due to the presence of the sulfur atom, which imparts distinct chemical reactivity and biological activity compared to its oxygen, nitrogen, and carbon analogs. The sulfur atom’s ability to form various oxidation states (sulfide, sulfoxide, sulfone) adds versatility to its chemical behavior .
Propriétés
Formule moléculaire |
C11H8BrNS |
|---|---|
Poids moléculaire |
266.16 g/mol |
Nom IUPAC |
2-(4-bromophenyl)sulfanylpyridine |
InChI |
InChI=1S/C11H8BrNS/c12-9-4-6-10(7-5-9)14-11-3-1-2-8-13-11/h1-8H |
Clé InChI |
ZVHACROIFZRJON-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)SC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

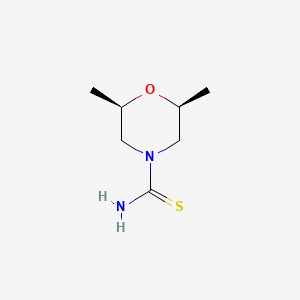
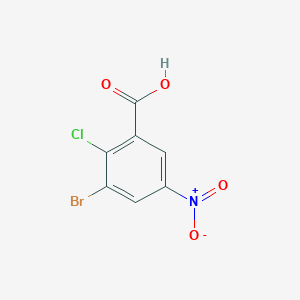
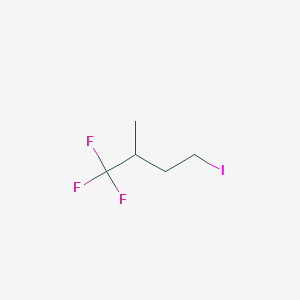
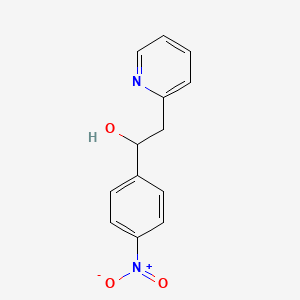
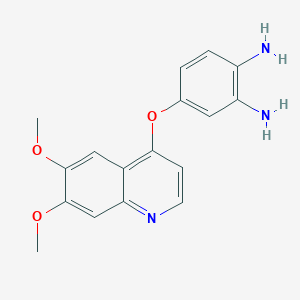
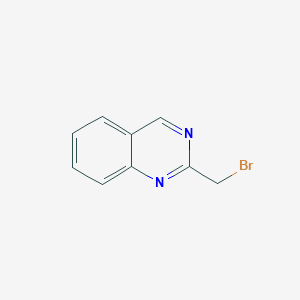

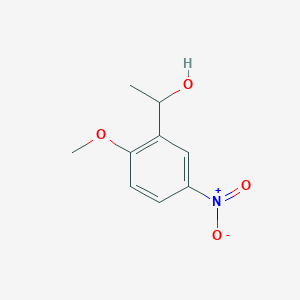
![Tert-butyl 4-(1H-pyrrolo[2,3-B]pyridin-3-YL)piperazine-1-carboxylate](/img/structure/B8613173.png)
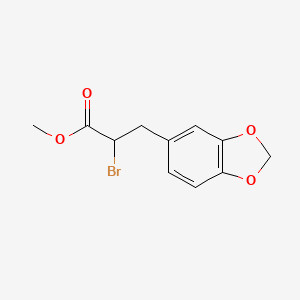
![7-chloro-1-ethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B8613187.png)
![4-(Dimethylamino)-3-[3-(trifluoromethyl)phenyl]but-3-en-2-one](/img/structure/B8613209.png)
![N-(6-chloro-5-methylpyridin-2-yl)-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide](/img/structure/B8613210.png)
